molecular formula C26H25F9N2O4 B1681342 Torcetrapib CAS No. 262352-17-0

Torcetrapib

カタログ番号 B1681342
CAS番号: 262352-17-0
分子量: 600.5 g/mol
InChIキー: CMSGWTNRGKRWGS-NQIIRXRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Torcetrapib (CP-529,414, Pfizer) was a drug developed to treat hypercholesterolemia (elevated cholesterol levels) and prevent cardiovascular disease . Its development was halted in 2006 when phase III studies showed excessive all-cause mortality in the treatment group receiving a combination of atorvastatin (Lipitor) and torcetrapib .


Synthesis Analysis

Torcetrapib induced the synthesis of both aldosterone and cortisol in two in vitro cell systems. Analysis of steroidogenic gene expression indicated that torcetrapib significantly induced the expression of CYP11B2 and CYP11B1, two enzymes in the last step of aldosterone and cortisol biosynthesis pathway .


Molecular Structure Analysis

The molecular structure of Torcetrapib is complex and includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen . The structure can be represented in various formats including SMILES and InChI .


Chemical Reactions Analysis

Torcetrapib is associated with a substantial increase in HDL cholesterol and decrease in LDL cholesterol. It was also associated with an increase in blood pressure, and there was no significant decrease in the progression of coronary atherosclerosis .


Physical And Chemical Properties Analysis

Torcetrapib has a molecular weight of 600.473 g/mol and a chemical formula of C26H25F9N2O4 .

Safety and Hazards

Torcetrapib has been associated with an increase in blood pressure, which could potentially lead to hypertension . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Future therapeutic directions in reverse cholesterol transport suggest augmenting macrophage RCT via three conceptual approaches: 1) improved efflux of cellular cholesterol via targeting the macrophage; 2) enhanced cholesterol efflux acceptor functionality of circulating HDL; and 3) increased hepatic uptake and biliary/intestinal excretion .

特性

IUPAC Name

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGWTNRGKRWGS-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F9N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180873
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Torcetrapib

CAS RN

262352-17-0
Record name Torcetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262352-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torcetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262352-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TORCETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torcetrapib
Reactant of Route 2
Torcetrapib
Reactant of Route 3
Reactant of Route 3
Torcetrapib
Reactant of Route 4
Reactant of Route 4
Torcetrapib
Reactant of Route 5
Reactant of Route 5
Torcetrapib
Reactant of Route 6
Reactant of Route 6
Torcetrapib

Q & A

Q1: What is the primary mechanism of action of Torcetrapib?

A1: Torcetrapib acts as a selective inhibitor of CETP. [] CETP typically facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins like LDL and VLDL. [] By inhibiting CETP, Torcetrapib increases HDL cholesterol (HDL-C) levels and decreases LDL cholesterol (LDL-C) levels. [, ]

Q2: What were the observed lipid changes in patients treated with Torcetrapib?

A2: Clinical trials demonstrated that Torcetrapib significantly increased HDL-C levels (by up to 72%) and decreased LDL-C levels (by up to 25%). [, , , ] These lipid changes were observed both when Torcetrapib was administered alone and in combination with statin therapy. [, ]

Q3: How does Torcetrapib affect apolipoprotein E metabolism?

A4: In subjects treated with Torcetrapib alone, VLDL apolipoprotein E (apoE) pool size decreased due to increased apoE fractional catabolic rate (FCR). [] When added to atorvastatin treatment, Torcetrapib increased both VLDL apoE FCR and production rate, leading to increased VLDL apoE content. [] This is thought to enhance VLDL clearance and reduce LDL production. []

Q4: Does Torcetrapib influence reverse cholesterol transport?

A5: While Torcetrapib increases HDL-C levels, its impact on reverse cholesterol transport markers, such as fecal sterol excretion, appears to be insignificant. [] Research suggests that while Torcetrapib increases HDL apoA-I concentrations by delaying its catabolism, it doesn't significantly affect HDL apoA-I production rate or fecal sterol excretion. []

Q5: How does Torcetrapib affect the atherogenicity of postprandial triglyceride-rich lipoproteins?

A6: Studies show that Torcetrapib, in conjunction with atorvastatin, can attenuate the atherogenic potential of postprandial triglyceride-rich lipoproteins. [] It achieves this by reducing the incremental postprandial area under the curve for VLDL-1 and VLDL-2, decreasing the cholesterol ester/triglyceride ratio in these particles, and enriching VLDL-1 with apoE. []

Q6: What is the molecular formula and weight of Torcetrapib?

A7: The molecular formula of Torcetrapib is C25H29F6NO4. Its molecular weight is 517.5 g/mol. []

Q7: What is known about the structure-activity relationship of Torcetrapib and its analogs?

A8: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold found in Torcetrapib is associated with off-target cardiovascular toxicity. [] Research efforts have focused on developing non-THQ CETP inhibitors to circumvent this issue. [] For example, isonipecotic acid derivative analogs of Torcetrapib, like PF-04445597, demonstrate improved aqueous solubility and lack aldosterone secretion in human H295R adrenal carcinoma cells. []

Q8: How is Torcetrapib metabolized in the body?

A9: Torcetrapib undergoes extensive metabolism, primarily through oxidation. [] The initial step often involves CYP3A-mediated decarbamoylation. [] Subsequent oxidation leads to major metabolites like bistrifluoromethylbenzoic acid (M1) and quinaldic acid (M4). [, ] Interestingly, Torcetrapib metabolism can generate unusual metabolites such as 3,5-bis(trifluoromethyl)phenyl-(methoxycarbonyl)methanesulfonic acid (M28). []

Q9: What is the primary route of elimination for Torcetrapib?

A10: Following oral administration, a majority of the administered dose of Torcetrapib is excreted in the feces, with a smaller portion excreted in the urine. [] The parent compound itself is not detected in the excreta, highlighting its extensive metabolism. [, ]

Q10: How do the pharmacokinetics of Torcetrapib differ across species?

A11: While the primary metabolic pathways are similar across species, the major circulating and excretory metabolites of Torcetrapib vary between mice, rats, and monkeys. [] This interspecies variability in drug metabolism underscores the importance of careful species selection for preclinical studies.

Q11: What preclinical models were used to study the effects of Torcetrapib?

A12: Various animal models, including rabbits and hamsters, were used to study the effects of Torcetrapib on atherosclerosis and lipid metabolism. [, , ] Additionally, studies on human macrophage foam cells were conducted to evaluate the impact of Torcetrapib on cholesterol efflux. []

Q12: Did Torcetrapib show efficacy in preclinical models of atherosclerosis?

A13: In New Zealand White rabbits fed an atherogenic diet, Torcetrapib at a dose that increased HDL-C levels by at least threefold reduced aortic atherosclerosis by 60% and lowered aortic cholesterol content. [] This reduction in atherosclerosis was correlated with an increased ratio of total plasma cholesterol to HDL-C. []

Q13: What were the findings of the ILLUMINATE clinical trial?

A14: The ILLUMINATE trial was a large, phase 3 clinical trial that investigated the effects of Torcetrapib in combination with atorvastatin on major cardiovascular events in high-risk patients. [] Contrary to expectations, the trial was terminated early due to an increased risk of death from any cause and major cardiovascular events in the Torcetrapib group. [, ]

Q14: Did Torcetrapib demonstrate any benefit on atherosclerosis progression in clinical trials?

A15: Despite favorable changes in lipid profiles, Torcetrapib failed to show a significant reduction in the progression of atherosclerosis in clinical trials like ILLUSTRATE and RADIANCE. [, , , ] Some studies even reported an increase in carotid intima-media thickness in patients treated with Torcetrapib plus atorvastatin compared to atorvastatin alone. []

Q15: What were the main safety concerns associated with Torcetrapib?

A16: Torcetrapib treatment was linked to an increase in blood pressure and aldosterone levels in clinical trials. [, , , , , ] Additionally, patients receiving Torcetrapib exhibited elevated serum sodium and bicarbonate levels, coupled with a decrease in potassium levels. [, ] These electrolyte disturbances were associated with an increased risk of death in the ILLUMINATE trial. []

Q16: What is the hypothesized mechanism behind the adverse effects of Torcetrapib?

A17: The adverse effects of Torcetrapib, particularly the increase in blood pressure and aldosterone, are thought to be mediated by off-target effects unrelated to its CETP inhibition. [, , , ] Studies have shown that Torcetrapib can induce aldosterone and cortisol production in adrenal cells through a mechanism involving L-type calcium channels. [, ]

Q17: Did Torcetrapib affect endothelial function?

A18: Research indicates that Torcetrapib can impair endothelial function independently of its CETP inhibitory action. [, ] Studies on rabbits and spontaneously hypertensive rats have shown that Torcetrapib can inhibit acetylcholine-induced vasodilation, reduce nitric oxide release, increase reactive oxygen species generation, and upregulate endothelin-1 production. [, ]

Q18: Did Torcetrapib have any impact on glucose metabolism?

A19: Interestingly, Torcetrapib demonstrated unexpected improvements in glycemic control in patients with type 2 diabetes mellitus enrolled in the ILLUMINATE trial. [, ] Torcetrapib treatment was associated with lower plasma glucose, insulin, and hemoglobin A1c levels compared to atorvastatin alone, suggesting improved insulin sensitivity. [, ]

Q19: What analytical techniques were employed to study Torcetrapib and its metabolites?

A20: A variety of analytical techniques, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS), have been used for the analysis of Torcetrapib and its metabolites in various matrices. [] High-resolution LC-MS and 1H nuclear magnetic resonance (NMR) spectroscopy were specifically used to characterize novel and unusual metabolites of Torcetrapib. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。